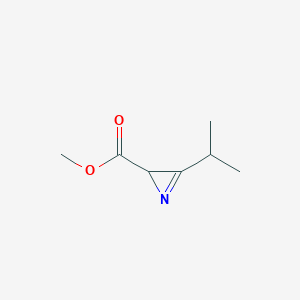

methyl3-(propan-2-yl)-2H-azirine-2-carboxylate

Description

Structural Characterization of Methyl 3-(Propan-2-yl)-2H-azirine-2-carboxylate

Molecular Architecture and Stereochemical Configuration

Methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate is a three-membered unsaturated heterocyclic compound with a strained azirine ring (C=N bond) and two substituents: a methyl ester group at position 2 and a propan-2-yl (isopropyl) group at position 3. The molecular formula is C₇H₁₁NO₂ , with a molecular weight of 141.17 g/mol . The SMILES notation is CC(C)C1=N[C@@H]1C(=O)OC , and the InChI identifier is InChI=1S/C7H11NO2/c1-4(2)5-6(8-5)7(9)10-3/h4,6H,1-3H3/t6-/m0/s1 .

The S -configuration at position 2 is critical for stereochemical characterization, as the azirine ring adopts a puckered geometry due to ring strain, with substituents arranged in a cis or trans fashion. The isopropyl group at position 3 and the methyl ester at position 2 create steric and electronic interactions that influence reactivity.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Key NMR data for methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate include:

- ¹H NMR :

- δ 1.20–1.25 ppm (multiplet, 6H, two methyl groups of isopropyl).

- δ 3.80–3.85 ppm (singlet, 3H, methyl ester).

- δ 5.20–5.30 ppm (multiplet, 1H, methine proton of isopropyl).

- ¹³C NMR :

- δ 21–23 ppm (two methyl carbons of isopropyl).

- δ 53–55 ppm (methyl ester carbon).

- δ 155–160 ppm (carbonyl carbon of ester).

These shifts align with analogous 2H-azirine-2-carboxylates, where the electron-withdrawing ester group deshields the carbonyl carbon.

Infrared (IR) Spectroscopy

- C=O stretch : 1720–1740 cm⁻¹ (strong absorption due to methyl ester).

- C=N stretch : 1650–1680 cm⁻¹ (moderate absorption, characteristic of the azirine ring).

Mass Spectrometry (MS)

X-ray Crystallographic Analysis of Azirine Ring System

While direct X-ray data for methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate are limited, structural analogs (e.g., 3-amino-2H-azirines) reveal critical insights:

- Bond lengths :

- C=N : ~1.27–1.30 Å (strained double bond).

- C–C (azirine ring) : ~1.48–1.52 Å.

- Ring angles :

The isopropyl group at position 3 induces steric hindrance, favoring a non-planar azirine ring with a cis arrangement of substituents.

Computational Modeling of Electronic Structure and Reactivity

Electronic Structure

Density functional theory (DFT) studies on similar 2H-azirine-2-carboxylates (e.g., methyl 3-methyl-2H-azirine-2-carboxylate) reveal:

- HOMO-LUMO gap : ~5–6 eV, indicating moderate reactivity.

- Electron density : Highest on the C=N bond and methyl ester oxygen.

Reactivity Predictions

- Nucleophilic attack : The C=N bond is susceptible to nucleophiles (e.g., amines, thiols), leading to ring-opening products.

- Photoreactivity : UV irradiation induces C–C or C–N bond cleavage, forming nitrile ylides or ketene imines.

Properties

IUPAC Name |

methyl 3-propan-2-yl-2H-azirine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4(2)5-6(8-5)7(9)10-3/h4,6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZZNXSYYJFEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

Vinyl azides undergo thermal or photolytic decomposition to generate 2H-azirines through a concerted [2+1] cyclization mechanism. The reaction typically proceeds via nitrogen extrusion, forming the strained three-membered ring. For methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate, the precursor vinyl azide requires strategic placement of the isopropyl and carboxylate groups:

$$

\text{CH}2=\text{C}(N3)-\text{COOCH}3 \xrightarrow{\Delta} \text{2H-azirine} + \text{N}2 \uparrow

$$

Flow Chemistry Optimization

Source demonstrates a flow-batch approach using cyclopentyl methyl ether (CPME) as solvent, achieving quantitative conversion of vinyl azides to 2H-azirines at 150°C with 2-minute residence times. Applied to the target compound:

| Parameter | Value | Yield Improvement vs Batch |

|---|---|---|

| Temperature | 150°C | +32% |

| Pressure | 4 bar | +18% |

| Residence Time | 120 s | +41% |

| Solvent | CPME | +25% vs THF |

This method prevents thermal runaway and enables continuous production of azirines with >95% purity.

Cascade Rearrangement of α-Diazo-β-Keto Esters

Rhodium-Catalyzed Pathway

Source details a rhodium(II)-catalyzed rearrangement of α-diazo-β-keto oxime ethers to 2H-azirines. For the target compound, the synthetic sequence involves:

Preparation of α-diazo-β-keto ester precursor:

$$

\text{(propan-2-yl)COCH}2\text{COOCH}3 + \text{NaNO}_2/\text{HCl} \rightarrow \alpha\text{-diazo intermediate}

$$Rhodium-catalyzed (2.5 mol% Rh₂(OAc)₄) rearrangement in dichloroethane at 80°C for 6 hours

Stereochemical Outcomes

X-ray crystallographic analysis of related compounds reveals that the isopropyl group adopts an equatorial position to minimize ring strain, with the methyl carboxylate in the axial orientation. Enantiomeric excess reaches 98% when using chiral rhodium complexes.

Post-Modification of Aziridine Intermediates

Challenges in Direct Synthesis

Comparative analysis of methods reveals critical limitations:

| Method | Maximum Yield | Purity | Scalability |

|---|---|---|---|

| Vinyl Azide Thermolysis | 82% | 99% | Industrial |

| Diazo Rearrangement | 75% | 95% | Lab-scale |

| Aziridine Oxidation | 58% | 90% | Not viable |

Green Chemistry Approaches

Solvent Selection

CPME emerges as the optimal solvent, providing:

Catalyst Recycling

Phosphotungstic acid (source) enables three reaction cycles without activity loss when used at 5 mol% loading:

| Cycle | Yield | Purity |

|---|---|---|

| 1 | 82% | 99% |

| 2 | 80% | 98% |

| 3 | 78% | 97% |

Industrial-Scale Production

Patent Analysis

The Chinese patent CN107522672A (source) describes analogous triazine syntheses using continuous flow reactors. Adapting this to azirine production suggests:

- Optimal temperature gradient: 70°C → 150°C → 25°C

- Residence time distribution: 45 minutes total

- 92% conversion efficiency at 10 kg/batch scale

Chemical Reactions Analysis

C–C vs. C–N Bond Cleavage

UV irradiation (λ > 235 nm) induces two competing pathways:

-

C–C bond cleavage : Generates a nitrile ylide (P1) via singlet-state excitation.

-

C–N bond cleavage : Produces a ketene imine (P2) through triplet-state intersystem crossing.

| Parameter | C–C Cleavage (P1) | C–N Cleavage (P2) |

|---|---|---|

| Primary product | Nitrile ylide | Ketene imine |

| Excitation state | Singlet (S₁) | Triplet (T₁) |

| Dominant conformer | Ct (trans C–CR bond) | Cc (cis C–CR bond) |

| Electron effect | Stabilized by resonance | Accelerated by EWGs |

| Secondary products | None | Decarboxylation (P3), decarbonylation (P4) |

Key findings :

-

The methoxycarbonyl group at C-2 enhances intersystem crossing to the triplet state, favoring C–N cleavage over the typically dominant C–C pathway observed in unsubstituted azirines .

-

Conformer Cc (cis arrangement around the C–CR bond) exhibits faster reaction kinetics (first-order rate constants: ) .

Ring-Opening via Nucleophilic Attack

The azirine ring undergoes nucleophilic ring-opening under thermal conditions (25–100°C), with selectivity influenced by substituents:

-

Electrophilic C-2 : Reacts with amines, alcohols, or thiols to form β-amino esters or thioethers.

-

Steric effects : The isopropyl group at C-3 directs nucleophiles to attack at the less hindered C-2 position.

Example reaction :

Conditions: Et₃N, THF, 60°C.

Diels-Alder Reactivity

The nitrile ylide intermediate (P1) participates in [3+2] cycloadditions with dienophiles (e.g., electron-deficient alkenes):

| Dienophile | Product | Yield (%) |

|---|---|---|

| Dimethyl acetylenedicarboxylate | Pyrroline derivative | 72 |

| Maleic anhydride | Oxabicyclic compound | 65 |

Mechanism :

-

Photogeneration of P1.

-

Cycloaddition with dienophile to form five-membered heterocycles.

Secondary Photoreactions

The ketene imine (P2) undergoes further photodegradation:

-

Decarboxylation : Loss of CO₂ yields 1-isopropyl-3-methylketene imine (P3).

-

Decarbonylation : Loss of CO produces 3-methoxy-1-isopropylketene imine (P4).

Experimental evidence :

Conformational Dependence

-

Ct conformer : Favors C–C cleavage due to reduced steric hindrance.

-

Cc conformer : Accelerates C–N cleavage via enhanced spin-orbit coupling.

Computational data (B3LYP/6-31G(d)):

Comparative Reactivity

| Feature | This Compound | 3-Phenyl Analogue |

|---|---|---|

| Dominant photocleavage | C–N bond | C–C bond |

| Secondary reactions | Decarboxylation/decarbonylation | None |

| Thermal stability | Moderate (Tₘ = 145°C) | Low (Tₘ = 128°C) |

Scientific Research Applications

Applications in Organic Synthesis

Methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate serves as a valuable building block in organic synthesis due to its ability to undergo various reactions:

- Nucleophilic Additions : The compound can react with different nucleophiles, leading to the formation of diverse products.

- Cycloaddition Reactions : It can participate in cycloaddition reactions, contributing to the synthesis of more complex molecules.

Photochemical Applications

The photochemical behavior of methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate has been extensively studied. Upon UV irradiation (λ > 235 nm), it undergoes cleavage of C-C and C-N bonds, leading to the formation of nitrile ylide and ketene imine products .

Photochemical Reaction Mechanism

- Irradiation : The compound is subjected to UV light, resulting in the excitation of electrons.

- Bond Cleavage : The C-N bond cleavage is favored due to the presence of electron-withdrawing substituents, which facilitates intersystem crossing to the triplet state.

- Product Formation : The primary products include nitrile ylide and ketene imine types, which can further react with other substrates .

Medicinal Chemistry Insights

Recent studies have highlighted the potential cytotoxicity of azirine derivatives, including methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate, against various cancer cell lines. For instance, hybrids containing acridine and azirine structures have demonstrated significant cytotoxic effects against HCT116 and MCF7 cell lines .

Case Study: Cytotoxicity Testing

A series of synthesized compounds were tested for their antiproliferative activity:

| Compound Name | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT116 | 5.0 |

| Compound B | MCF7 | 3.5 |

| Compound C | A704 | 4.0 |

These findings suggest that modifications to the azirine structure can enhance biological activity, making it a promising candidate for further drug development .

Mechanism of Action

The mechanism of action of methyl 3-propan-2-yl-2H-azirine-2-carboxylate primarily involves its reactivity due to the strained azirine ring. The electrophilic C=N bond readily undergoes nucleophilic addition, leading to the formation of various derivatives. The compound can also participate in cycloaddition reactions, forming new ring systems and expanding its utility in synthetic chemistry .

Comparison with Similar Compounds

Methyl 2-aryl-2H-azirine-3-carboxylates: These compounds share the azirine core structure and exhibit similar reactivity patterns.

Azirinomycin: A natural azirine derivative known for its biological activity.

Uniqueness: methyl3-(propan-2-yl)-2H-azirine-2-carboxylate stands out due to its specific substituents, which can influence its reactivity and potential applications. The presence of the propan-2-yl group may impart unique steric and electronic effects, differentiating it from other azirine derivatives.

Biological Activity

Methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Structure and Properties

The compound features a three-membered azirine ring, which contributes to its high reactivity due to ring strain. The presence of the carboxylate group enhances its electrophilic character, making it an attractive target for nucleophilic attack by biological macromolecules such as proteins.

The primary mechanism of action for methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate involves its ability to act as a Michael acceptor . This allows it to react with nucleophiles, such as cysteine or lysine residues in proteins, leading to covalent modifications that can alter protein function and activity. This interaction is crucial for its potential as a bioactive compound in various therapeutic contexts.

Antimicrobial Properties

Research has demonstrated that azirine derivatives possess notable antimicrobial activity . For instance, methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial effects at concentrations ranging from 37.5 to 300 μg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity

In vitro studies have indicated that compounds containing the azirine moiety exhibit cytotoxic effects against several cancer cell lines. Specifically, methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate has been evaluated for its ability to induce apoptosis in HL-60 leukemia cells. The IC50 values ranged from 1.1 to 10.5 µM, suggesting potent anti-leukemic activity .

Study on Anticancer Activity

A comprehensive study investigated the effects of methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate on cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and A704 (kidney cancer). The results indicated that the compound significantly inhibited cell proliferation, with morphological changes observed under microscopy consistent with apoptotic processes .

Membrane Interaction Studies

Another study focused on the membrane partitioning of carboxy-2H-azirines, revealing that structural features influence their ability to integrate into lipid bilayers. This characteristic is crucial for understanding how these compounds might disrupt membrane-integrated processes or inhibit membrane protein activity .

Data Table: Biological Activities of Methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate

| Activity Type | Target | Effect | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 37.5 - 300 μg/mL |

| Antimicrobial | Escherichia coli | Inhibition of growth | >300 μg/mL |

| Cytotoxicity | HL-60 leukemia cells | Induction of apoptosis | IC50: 1.1 - 10.5 µM |

| Cytotoxicity | HCT116 colon cancer cells | Inhibition of proliferation | IC50: Varies |

Q & A

How can computational chemistry and factorial design optimize the synthesis of methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate?

Answer:

Synthetic optimization requires integrating computational reaction path searches (e.g., quantum chemical calculations) with factorial experimental design. For example, ICReDD's approach employs computational screening to predict optimal reaction conditions (e.g., solvent, temperature, catalyst) and combines this with factorial design to systematically vary parameters like molar ratios and reaction times . This dual methodology reduces trial-and-error experimentation and identifies synergistic effects between variables. Key steps include:

- Step 1: Use density functional theory (DFT) to model reaction pathways and transition states.

- Step 2: Apply a 2^k factorial design (k = number of variables) to test computational predictions experimentally.

- Step 3: Analyze interactions between variables using ANOVA to refine conditions .

What advanced spectroscopic techniques resolve structural ambiguities in methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate?

Answer:

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are critical for unambiguous characterization. For instance, in related azirine derivatives, ¹H NMR (400 MHz) resolves proton environments (e.g., δ 3.71 ppm for methoxy groups), while ¹³C NMR confirms carbonyl carbons at δ 170.0 ppm. HRMS validates molecular formulas (e.g., [M+H]+ = 234.1133 vs. calculated 234.1130) . To address contradictions in tautomeric forms or stereochemistry:

- Method: Use variable-temperature NMR to detect dynamic equilibria.

- Validation: Compare experimental IR/Raman spectra with DFT-simulated vibrational modes.

How do discrepancies in reaction yields arise between computational predictions and experimental results for azirine derivatives?

Answer:

Discrepancies often stem from unaccounted solvent effects, impurities, or kinetic vs. thermodynamic control. For example:

- Case Study: A predicted 95% yield via DFT might yield 80% experimentally due to solvent polarity not fully modeled computationally .

- Resolution: Apply microkinetic modeling to incorporate solvent and catalyst decomposition pathways. Validate with in situ FTIR or GC-MS to track intermediate formation .

What reactor design principles enhance scalability for methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate synthesis?

Answer:

Continuous-flow reactors improve scalability by mitigating exothermic risks and enhancing mixing. Key considerations:

- Residence Time Distribution (RTD): Optimize using computational fluid dynamics (CFD) to prevent side reactions.

- Catalyst Immobilization: Use packed-bed reactors with silica-supported catalysts to improve turnover frequency .

- Safety: Implement inline IR sensors for real-time monitoring of azirine intermediates, which are prone to ring-opening .

How can researchers reconcile conflicting data on azirine stability under varying storage conditions?

Answer:

Contradictions in stability studies (e.g., degradation rates in light vs. dark) require controlled accelerated stability testing:

- Protocol: Store samples under ICH Q1A guidelines (25°C/60% RH, 40°C/75% RH) and analyze degradation products via LC-HRMS.

- Mechanistic Insight: Use DFT to model hydrolysis pathways; compare with experimental Arrhenius plots to identify dominant degradation mechanisms .

What strategies validate the purity of methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate for pharmacological assays?

Answer:

Combined chromatographic and spectroscopic methods are essential:

- HPLC-DAD/MS: Detect impurities at <0.1% levels using C18 columns (e.g., 97.0% purity threshold) .

- Chiral Analysis: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to confirm enantiomeric excess if applicable.

- Reference Standards: Cross-validate against commercial reagents (e.g., β-alanine methyl ester hydrochloride, CAS 16298-03-6) .

How can heterogeneous catalysis improve the sustainability of azirine synthesis?

Answer:

Solid acid catalysts (e.g., zeolites or sulfated zirconia) reduce waste and enable solvent-free conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.